(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone
Description
This compound is a deuterated indole-based methanone derivative featuring a 4-bromonaphthalene moiety and a pentyl chain substituted with 11 deuterium atoms. The incorporation of deuterium at the pentyl chain is designed to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a strategy widely employed in medicinal chemistry to prolong half-life .
Properties
Molecular Formula |
C24H22BrNO |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2,15D2 |
InChI Key |
GRWSWDKSCZKGSY-JDWPQCMHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone typically involves multiple steps, including the formation of the indole core, bromination of the naphthalene ring, and the introduction of the deuterated pentyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination of Naphthalene: The naphthalene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Deuterated Pentyl Group: The deuterated pentyl group can be introduced via a Grignard reaction or other organometallic coupling methods using deuterated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the naphthalene ring, alkyl chain deuteration, and indole modifications. Key comparisons include:
| Compound | Substituents | Key Properties | Reference |
|---|---|---|---|
| (4-Bromonaphthalen-1-yl)-[1-(undecadeuteriopentyl)indol-3-yl]methanone | 4-Br-naphthalene; C5H11 (11D) | Enhanced metabolic stability; potential CB1/CB2 affinity | |
| 1-(4-Hydroxypentyl)indol-3-ylmethanone | 4-OH-pentyl; naphthalene | Hydroxyl group increases polarity; shorter half-life due to phase II metabolism | |
| 1-(5-Fluoropentyl)indol-3-ylmethanone | 5-F-pentyl; 4-Me-naphthalene | Fluorine enhances lipophilicity; methyl group alters steric interactions | |
| (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | 4-Cl-naphthalene; C5H11 | Chlorine’s stronger electron-withdrawing effect may increase receptor selectivity | |
| Methanone, 1H-indol-3-yl(4-methylphenyl) | 4-Me-phenyl; no alkyl chain | Reduced lipophilicity; lower CNS penetration |
Pharmacokinetic and Pharmacodynamic Differences
- Deuterium Effects: The undecadeuteriopentyl chain in the target compound reduces metabolic clearance compared to non-deuterated analogues (e.g., hydroxyl- or fluoropentyl derivatives), as shown in ADMET studies . For example, the hydroxylpentyl analogue undergoes rapid glucuronidation, leading to a half-life of <2 hours in rodent models, whereas deuterated chains extend this to >6 hours .
- Substituent Electronic Effects : Bromine’s moderate electron-withdrawing nature (Hammett σₚ = +0.23) vs. chlorine (σₚ = +0.47) or methyl (σₚ = -0.17) alters electronic density on the naphthalene ring, impacting binding to hydrophobic pockets in target receptors .
- Biological Activity : Fluoropentyl derivatives (e.g., MAM2201-d5) exhibit higher CB1 receptor binding (Ki = 0.8 nM) than bromonaphthalene analogues (Ki = 1.5 nM), attributed to fluorine’s electronegativity and optimal chain length .
Research Findings
- Metabolic Stability: Deuterated analogues show 3-fold higher AUC (Area Under Curve) in pharmacokinetic studies compared to non-deuterated counterparts, aligning with deuterium’s kinetic isotope effect .
- Receptor Binding : Bromonaphthalene derivatives exhibit moderate CB2 selectivity (CB2/CB1 ratio = 1.8), whereas chloronaphthalene analogues show higher CB1 affinity (CB2/CB1 ratio = 0.6) due to stronger electron withdrawal .
- Toxicity : Hydroxypentyl metabolites demonstrate hepatotoxicity in vitro (IC50 = 50 μM in HepG2 cells), whereas deuterated compounds show reduced cytotoxicity (IC50 > 100 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
